molecular formula C17H25FN2O2 B3420596 tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 1955548-13-6

tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B3420596
CAS No.: 1955548-13-6
M. Wt: 308.4 g/mol
InChI Key: IWJGXWXLGKKCJJ-UKRRQHHQSA-N
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Description

tert-Butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is an organic compound notable for its structural complexity and potential applications in various scientific fields. This compound features a tert-butyl ester group attached to a piperidine ring, which is further substituted with an aminomethyl group and a fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves multi-step procedures starting with the formation of the piperidine ring, followed by the introduction of the fluorophenyl group. Key steps include nucleophilic substitution and amide coupling reactions, often under carefully controlled conditions to ensure stereochemical integrity.

Industrial Production Methods: : On an industrial scale, the production of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can involve batch or continuous flow processes. Catalysts and optimized reaction conditions are utilized to enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo a range of reactions including oxidation, reduction, and substitution. For instance, oxidation may transform the piperidine ring into more oxidized derivatives, while reduction might target the ester or aminomethyl group.

Common Reagents and Conditions: : Oxidizing agents like KMnO4 or H2O2 can be employed for oxidation reactions, while reducing agents such as LiAlH4 or NaBH4 are useful for reductions. Substitution reactions often involve halogenated reagents and appropriate catalysts under anhydrous conditions.

Major Products Formed: : The products depend on the specific reaction pathway. Oxidation may yield piperidinone derivatives, while reduction could lead to the formation of more saturated piperidine or primary amine derivatives.

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate serves as a building block for complex organic synthesis and drug design. Its stereochemistry is valuable in the synthesis of chiral molecules.

Biology: : In biological studies, this compound can be used as a probe to study enzyme interactions and receptor bindings due to its structural resemblance to neurotransmitters and other bioactive molecules.

Industry: : Industrially, it may find use in the production of high-value chemicals, including pharmaceuticals and agrochemicals, due to its functional versatility and stability.

Mechanism of Action

The effects of tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate are typically mediated through its interactions with biological receptors and enzymes. The molecular target might include neurotransmitter receptors or enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate include other piperidine derivatives and compounds with fluorophenyl groups. What sets this compound apart is its specific stereochemistry and the unique combination of functional groups, which can confer distinct biological activity and reactivity.

List of Similar Compounds

  • Piperidine-1-carboxylate derivatives with different substituents

  • Fluorophenyl-substituted amines

  • Tert-butyl ester-functionalized compounds

And there you have it—a comprehensive dive into this compound. Let's say you've encountered any compound-related curiosities?

Properties

CAS No.

1955548-13-6

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3/t13-,15-/m1/s1

InChI Key

IWJGXWXLGKKCJJ-UKRRQHHQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CN)C2=CC=C(C=C2)F

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Origin of Product

United States

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